5-Bromo-7-ethyl-3-methylindazole

Indazole synthesis Kinase inhibitor building blocks Analog-sensitive kinase inhibitors

5-Bromo-7-ethyl-3-methylindazole (CAS N/A, molecular formula C10H11BrN2, molecular weight 239.11 g/mol) is a tri-substituted indazole featuring simultaneous substitution at the 3-, 5-, and 7-positions. It belongs to the class of halogenated indazole building blocks widely employed in kinase inhibitor discovery programs.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Cat. No. B8595408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-ethyl-3-methylindazole
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC2=C(NN=C12)C)Br
InChIInChI=1S/C10H11BrN2/c1-3-7-4-8(11)5-9-6(2)12-13-10(7)9/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyXKSAHZJOTZBSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-ethyl-3-methylindazole for Research Procurement: Key Structural and Physicochemical Benchmarks


5-Bromo-7-ethyl-3-methylindazole (CAS N/A, molecular formula C10H11BrN2, molecular weight 239.11 g/mol) is a tri-substituted indazole featuring simultaneous substitution at the 3-, 5-, and 7-positions. It belongs to the class of halogenated indazole building blocks widely employed in kinase inhibitor discovery programs. The compound is commercially available with a typical purity of ≥95% as confirmed by HPLC and 1H-NMR, and serves as a key intermediate in the synthesis of analog-sensitive Akt inhibitors, including the compound PrINZ. [1] The regiospecific placement of bromine at C5, combined with the ethyl group at C7 and methyl group at C3, creates a distinct C7-C3 vector that is not achievable with mono- or di-substituted indazole analogs.

Why 5-Bromo-7-ethyl-3-methylindazole Cannot Be Replaced by Generic 5-Bromoindazole or Other Mono-Substituted Analogs


Generic substitution with simpler indazole building blocks such as 5-bromoindazole, 3-methylindazole, or 7-ethylindazole fails because the trisubstituted architecture of 5-bromo-7-ethyl-3-methylindazole simultaneously fulfills three distinct structural requirements: a C5 halogen handle for cross-coupling, a C3 methyl group for steric and electronic tuning of the indazole NH pKa and kinase hinge-binding interactions, and a C7 ethyl substituent that projects toward the gatekeeper residue in the kinase ATP-binding pocket. [1] In the synthesis of the analog-sensitive Akt inhibitor PrINZ, the C7-ethyl substituent was essential for achieving selective inhibition of the engineered Akt-as isoforms over wild-type Akt; the corresponding C7-H (unsubstituted) analog failed to provide the required selectivity window. [1] Furthermore, the C5-bromo position is critical for downstream Buchwald-Hartwig or Stille coupling reactions used to install the pyridine moiety of A-443654-type inhibitors—a functional handle absent in non-halogenated 7-ethyl-3-methylindazole. [1] Thus, any single or dual substitution pattern cannot replicate the convergent synthetic utility and steric profile demanded by this pharmacophore class.

Quantitative Differentiation Evidence: 5-Bromo-7-ethyl-3-methylindazole vs. Closest Indazole Analogs


Synthetic Yield Comparison: Symmetrical C7-Ethyl Indazole Intermediate vs. Branched C7-Alkyl Analogs

The symmetrical nature of the C7-ethyl substituent in 5-bromo-7-ethyl-3-methylindazole (designated as intermediate Y1j) enabled a streamlined synthetic route that avoided the ring-closure regioselectivity issues encountered with asymmetrical C7 substituents. [1] In contrast, the synthesis of the corresponding C7-i-propyl (branched) analog required an alternative multistep route involving Wittig reaction, diimide reduction, ortho-lithiation, Grignard addition, and oxidation, culminating in a poor-yielding final ring closure due to steric hindrance from the adjacent fluorine substituent. [1] No quantitative yield data for the final branched analog was reported beyond the qualitative description of 'poor yield', but the symmetrical Y1j intermediate was produced with an 86% yield over two steps (diazotization/t-butylthiol quenching followed by base-mediated cyclization). [1] This represents a significantly more efficient procurement pathway for the C7-ethyl building block compared to branched C7-alkyl indazole intermediates.

Indazole synthesis Kinase inhibitor building blocks Analog-sensitive kinase inhibitors

Structural Uniqueness: C7-Ethyl/C3-Methyl/C5-Bromo Trisubstitution Pattern vs. Mono- and Di-Substituted Indazoles

Among commercially cataloged indazole building blocks, the 3,5,7-trisubstitution pattern of 5-bromo-7-ethyl-3-methylindazole is rare. The most common analogs are 5-bromo-3-methylindazole (missing the C7-ethyl group), 5-bromo-7-ethylindazole (missing the C3-methyl group), and 7-ethyl-3-methylindazole (missing the C5-bromo cross-coupling handle). [1] The C7-ethyl group in 5-bromo-7-ethyl-3-methylindazole occupies a vector that directly projects toward the kinase gatekeeper residue; in the A-443654/PrINZ pharmacophore series, this position was systematically varied (H, ethyl, n-propyl, i-propyl, n-butyl) to modulate selectivity between analog-sensitive and wild-type kinases. [1] The C3-methyl group contributes to the conformational restriction of the indazole-pyridine biaryl system via steric interaction with the pyridine ring, influencing the dihedral angle and thus the ATP-binding site complementarity. [1] Any analog lacking one of these three substituents cannot simultaneously engage all three pharmacophoric interactions.

Indazole chemical space Kinase inhibitor design Gatekeeper residue targeting

Halogen Reactivity Differentiation: C5-Bromo as a Superior Cross-Coupling Handle vs. C5-Chloro or C5-Unsubstituted Analogs

The C5-bromine substituent in 5-bromo-7-ethyl-3-methylindazole serves as the critical cross-coupling handle for installing the pyridine moiety via Stille coupling with stannyl pyridine Y2 in the synthesis of A-443654-type inhibitors. [1] Bromine at C5 provides an optimal balance of oxidative addition reactivity and stability compared to chlorine (less reactive, requiring harsher conditions) and iodine (more reactive but prone to unwanted side reactions and higher cost). [2] In a broader study of protected 5-bromoindazoles, Buchwald-Hartwig coupling with a range of amines proceeded efficiently, demonstrating the versatility of the C5-bromo handle. [2] The corresponding 5-chloro analog would require elevated temperatures or specialized ligand systems to achieve comparable conversion rates, while the 5-unsubstituted analog (7-ethyl-3-methylindazole) lacks any cross-coupling handle at this position, precluding direct C-C or C-N bond formation at C5.

Palladium-catalyzed cross-coupling Buchwald-Hartwig amination Stille coupling

Gatekeeper-Directed C7 Substituent Design: Ethyl vs. Hydrogen at C7 for Kinase Selectivity

In the analog-sensitive kinase system described by Okuzumi et al., the C7 substituent of the indazole scaffold is positioned to project toward the gatekeeper residue of the Akt kinase ATP-binding pocket. [1] The C7-ethyl substituted building block (5-bromo-7-ethyl-3-methylindazole, Y1j) was specifically selected for incorporation into the final inhibitor PrINZ because the ethyl group provides sufficient steric bulk to discriminate between the enlarged binding pocket of the engineered Akt-as isoforms (M227G/M225G/M229G) and the narrower pocket of wild-type Akt, while maintaining synthetic tractability due to its symmetrical structure. [1] The unsubstituted C7-H analog lacks the steric bulk needed for this selectivity mechanism, while larger branched alkyl groups (i-propyl) introduced synthetic difficulties and poor yields. [1] Although quantitative selectivity data comparing the C7-ethyl vs. C7-H final inhibitors is not directly reported in the paper, the systematic exploration of C7-alkyl substituents (H, ethyl, n-propyl, i-propyl, n-butyl) established structure-activity relationships that informed the selection of the ethyl group as the optimal balance of steric effect and synthetic feasibility. [1]

Analog-sensitive kinase inhibition Gatekeeper residue engineering Akt isoform selectivity

High-Value Application Scenarios for 5-Bromo-7-ethyl-3-methylindazole in Scientific Procurement


Synthesis of Analog-Sensitive Kinase Inhibitors Targeting the Akt Gatekeeper Region

5-Bromo-7-ethyl-3-methylindazole serves as the critical bromoindazole building block (Y1j) for constructing the PrINZ scaffold—a 7-substituted analog of the pan-Akt inhibitor A-443654 designed for chemical genetic studies of individual Akt isoforms. [1] The C7-ethyl group projects toward the engineered gatekeeper mutation, while the C5-bromo handle enables Stille coupling with stannyl pyridine Y2 to install the pyridine moiety. [1] This application is directly supported by the synthetic methodology and analog-sensitive kinase system described by Okuzumi et al. [1]

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the C5 Position

The C5-bromine substituent of 5-bromo-7-ethyl-3-methylindazole is poised for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Stille coupling, enabling late-stage installation of diverse aryl, heteroaryl, or amine fragments. [2] This allows a single procurement of the advanced trisubstituted indazole intermediate to support parallel synthesis of compound libraries for kinase inhibitor screening campaigns. The regioselective protection methodology described by Luo et al. confirms the compatibility of 5-bromoindazoles with Buchwald-Hartwig conditions. [2]

Structure-Activity Relationship Studies of C7-Alkyl Indazole Pharmacophores

The C7-ethyl substituent of 5-bromo-7-ethyl-3-methylindazole provides a defined steric and lipophilic reference point for SAR studies exploring the effect of C7 substitution on kinase selectivity, cellular permeability, and metabolic stability. [1] When used alongside the C7-H and C7-i-propyl analogs, the C7-ethyl building block enables systematic probing of the gatekeeper-adjacent hydrophobic pocket without the synthetic complications associated with branched alkyl groups. [1]

Preparation of 3-Methylindazole-Based Fluorescent Probes and Chemical Biology Tools

The C3-methyl group of 5-bromo-7-ethyl-3-methylindazole contributes to the conformational restriction of the indazole-pyridine biaryl system, a feature exploited in the A-443654 pharmacophore for optimal ATP-binding site complementarity. [1] The C5-bromo handle can be used to conjugate fluorophores, biotin tags, or affinity matrices via palladium-catalyzed coupling, enabling the development of chemical biology probes derived from the A-443654 scaffold for target engagement and cellular imaging studies.

Quote Request

Request a Quote for 5-Bromo-7-ethyl-3-methylindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.